molecular formula C10H16O3S B8360849 3-Methyl-3-(tetrahydro-pyran-4-ylsulfanyl)-dihydrofuran-2-one

3-Methyl-3-(tetrahydro-pyran-4-ylsulfanyl)-dihydrofuran-2-one

Cat. No.: B8360849
M. Wt: 216.30 g/mol
InChI Key: JJRGLOBYCZDTJY-UHFFFAOYSA-N
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Description

3-Methyl-3-(tetrahydro-pyran-4-ylsulfanyl)-dihydrofuran-2-one is a useful research compound. Its molecular formula is C10H16O3S and its molecular weight is 216.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16O3S

Molecular Weight

216.30 g/mol

IUPAC Name

3-methyl-3-(oxan-4-ylsulfanyl)oxolan-2-one

InChI

InChI=1S/C10H16O3S/c1-10(4-7-13-9(10)11)14-8-2-5-12-6-3-8/h8H,2-7H2,1H3

InChI Key

JJRGLOBYCZDTJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1=O)SC2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To thioacetic acid S-(tetrahydro-pyran-4-yl)ester (4.25 g; 26.5 mmol) in 2-proponal (20 mL) was added KOH (36.4 mL of a 0.8 M solution in 2-propanol; 29.2 mmol). The mixture was stirred 30 minutes and α-bromo-α-methyl-γ-butyrolactone (3.00 mL; 26.5 mmol) was added dropwise. The mixture was stirred 2 hours, quenched with acetyl chloride (0.62 mL; 8.75 mmol) and the volatiles removed in vacuo. The residue was diluted with ether and filtered. Removal of the volatiles in vacuo provided a residue which was purified by silica gel chromatography using ethyl acetate and hexanes as the eluent. The product-rich fractions were concentrated in vacuo to provide 2.65 g of the desired product. 1H NMR (CDCl3) δ 4.45 (m, 1H), 4.29 (dt, 1H), 3.89 (m, 2H), 3.48 (dq, 2H), 3.20 (m, 1H), 2.33 (m, 1H), 2.21 (m, 1H), 1.95 (m, 1H), 1.88 (m, 1H), 1.86 (m, 2H), 1.65 (s, 3H).
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